N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide
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Description
Scientific Research Applications
Antitumor Activities
Research has revealed that derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide exhibit significant antitumor activities. These compounds have been synthesized and evaluated for their inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthesis of heterocyclic derivatives involving thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings has shown that most of these compounds demonstrate high antiproliferative activity in vitro, indicating their potential as antitumor agents (Shams et al., 2010).
Anticonvulsant, Behavioral, and CNS Antidepressant Activities
Another study focused on the synthesis of heterocyclic compounds derived from the cyclopenta[b]thiophene derivative, showcasing their potential in the treatment of neurological disorders. These compounds were tested for anticonvulsant, behavioral, and CNS antidepressant activities, revealing their versatility in addressing various aspects of neurological health (El-Sharkawy, 2012).
Crystal Structure and Synthetic Utility
The structural elucidation and synthetic utility of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a related compound, have been thoroughly investigated. This research provides insights into the molecular structure through X-ray diffraction analysis and explores the compound's potential in various synthetic applications. The findings underscore the compound's role in facilitating the synthesis of other complex molecules, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2014).
Solubility and Solution Thermodynamics
The solubility and solution thermodynamics of isobutyramide, a structural component of the chemical , in various pure solvents have been examined. This study provides crucial data on the solubility behavior of this compound, which is essential for its application in the synthesis of organic dyes and pharmaceuticals. Understanding the solubility characteristics can aid in the pharmaceutical development process, especially in drug formulation and delivery system design (Wu & Li, 2020).
Antimicrobial Properties
Research into novel heterocyclic compounds incorporating the sulfamoyl moiety, which is related to the core structure of interest, has shown promising antimicrobial properties. These studies have led to the development of compounds with significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The synthesis of these compounds demonstrates the versatility of the core chemical structure in generating biologically active molecules (Darwish et al., 2014).
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7(2)11(15)14-12-9(6-13)8-4-3-5-10(8)16-12/h7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVDLBBIPWUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.